Bencyclane

Description

A vasodilator agent found to be effective in a variety of peripheral circulation disorders. It has various other potentially useful pharmacological effects. Its mechanism may involve block of calcium channels.

BENCYCLANE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propriétés

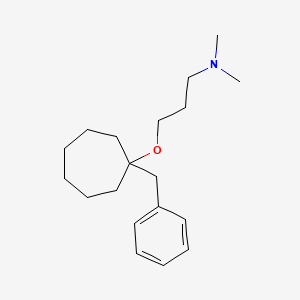

IUPAC Name |

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJJXENSONZJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022646 | |

| Record name | Bencyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-37-5 | |

| Record name | Bencyclane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencyclane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bencyclane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bencyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bencyclane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCYCLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I97Z6S135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bencyclane's Multifaceted Mechanism of Action in Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bencyclane, a therapeutic agent with vasodilatory and spasmolytic properties, exerts its effects on smooth muscle through a complex and multifactorial mechanism of action. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its roles as a calcium channel blocker, a phosphodiesterase inhibitor, and a sodium channel blocker. While its smooth muscle relaxant effects are comparable to that of papaverine, the underlying pharmacology displays notable differences. This document provides a detailed overview of these mechanisms, supported by available data, experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanisms of Action

Bencyclane's relaxant effect on smooth muscle is not attributed to a single molecular target but rather to a synergistic interplay of several actions. The primary mechanisms identified are:

-

Calcium Channel Blockade: Bencyclane functions by inhibiting the influx of extracellular calcium into smooth muscle cells.[1] Calcium ions are pivotal for the initiation and maintenance of smooth muscle contraction.[1] By blocking calcium channels, bencyclane reduces intracellular calcium concentrations, thereby preventing the activation of calmodulin and myosin light chain kinase, leading to vasodilation and muscle relaxation.[1]

-

Phosphodiesterase (PDE) Inhibition: Bencyclane has been shown to inhibit phosphodiesterase activity in vitro.[2] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that promote smooth muscle relaxation. However, studies indicate that bencyclane's inhibitory effect on PDE is weak, especially when compared to a classic PDE inhibitor like papaverine, despite their comparable smooth muscle relaxant potency.[2][3] Furthermore, in some smooth muscle preparations, bencyclane does not significantly increase cAMP levels, suggesting that PDE inhibition is not its primary mechanism of action for relaxation.[2]

-

Sodium Channel Blockade: Bencyclane exhibits use-dependent blockade of voltage-gated sodium channels.[4] This action, which is more pronounced at higher frequencies of channel activation, is characteristic of Class I antiarrhythmic drugs.[5] In the context of smooth muscle, particularly vascular smooth muscle, the inhibition of sodium channels can lead to membrane hyperpolarization and subsequent closure of voltage-dependent calcium channels, contributing to relaxation. This mechanism also underlies its local anesthetic properties.[1]

Quantitative Data

Specific quantitative data for bencyclane's activity on its molecular targets in smooth muscle is not extensively available in publicly accessible literature. The following tables summarize the available information and provide comparative data for other relevant compounds to offer a frame of reference.

Table 1: Bencyclane Activity Profile

| Parameter | Target/Effect | Tissue/Cell Type | Value | Citation |

| Inhibition | Use-dependent Sodium Channel Block | Frog Skeletal Muscle | Effective at 10 µM | [4] |

| Relaxant Effect | Smooth Muscle Relaxation | Various | Comparable to Papaverine | [3] |

| PDE Inhibition | Phosphodiesterase | In vitro | Weak compared to Papaverine | [2][3] |

Table 2: Comparative Efficacy of Smooth Muscle Relaxants

| Compound | Target | Tissue | IC50 / EC50 | Citation |

| Papaverine | PDE Inhibitor | Rat Aortic Smooth Muscle Cells | 0.10 mM (IC50) | [6] |

| Papaverine | PDE Inhibitor | Human Coronary Artery Endothelial Cells | 0.056 mM (IC50) | [6] |

| Papaverine | PDE Inhibitor | Rat Aorta (epinephrine-induced contraction) | ~0.18 mM (for 100% relaxation) | [6] |

| Theophylline | PDE Inhibitor | Guinea Pig Ileum | Less potent than Papaverine | [7] |

| Verapamil | Calcium Channel Blocker | Guinea Pig Ileum | More potent than Papaverine for Ca2+ response | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of bencyclane on smooth muscle.

In Vitro Organ Bath for Smooth Muscle Relaxation

Objective: To determine the direct effect of bencyclane on the contractility of isolated smooth muscle tissues.

Methodology:

-

Tissue Preparation:

-

Smooth muscle tissues, such as aortic rings, tracheal strips, or intestinal segments, are dissected from euthanized laboratory animals (e.g., rats, guinea pigs).[8]

-

The tissues are placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

-

Connective and adipose tissue are carefully removed under a dissecting microscope.

-

-

Mounting:

-

The prepared tissue strips or rings are suspended in an organ bath containing PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

One end of the tissue is fixed to a stationary hook, while the other is connected to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

The tissue is allowed to equilibrate for a period of 60-90 minutes under a predetermined resting tension.

-

The viability of the tissue is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl) or phenylephrine.

-

-

Experimental Procedure:

-

After a washout period, a stable submaximal contraction is induced using a relevant agonist (e.g., phenylephrine for vascular rings, carbachol for intestinal smooth muscle).

-

Once a stable contractile plateau is achieved, cumulative concentrations of bencyclane are added to the organ bath.

-

The resulting relaxation is recorded as a percentage of the pre-induced contraction.

-

Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the effects of bencyclane on voltage-gated sodium channels in isolated smooth muscle cells.

Methodology:

-

Cell Preparation:

-

Single smooth muscle cells are enzymatically dissociated from the tissue of interest.

-

The isolated cells are transferred to a recording chamber on the stage of an inverted microscope.

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The patch pipette is filled with an appropriate intracellular solution, and the extracellular solution is a physiological buffer.

-

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a negative holding potential (e.g., -80 mV).

-

Sodium currents are elicited by depolarizing voltage steps.

-

To assess use-dependent block, a train of depolarizing pulses at a specific frequency is applied before and after the application of bencyclane.

-

-

Data Analysis:

-

The amplitude of the sodium current is measured in the absence and presence of different concentrations of bencyclane.

-

The degree of tonic and use-dependent block is quantified.

-

Calcium Imaging in Smooth Muscle Cells

Objective: To visualize and quantify changes in intracellular calcium concentration in response to bencyclane.

Methodology:

-

Cell Preparation and Dye Loading:

-

Smooth muscle cells are cultured on glass coverslips.

-

The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Imaging:

-

The coverslip is mounted in a perfusion chamber on a fluorescence microscope.

-

The cells are continuously perfused with a physiological salt solution.

-

-

Experimental Procedure:

-

A baseline fluorescence is recorded.

-

The cells are stimulated with a contractile agonist to induce an increase in intracellular calcium.

-

Bencyclane is then added to the perfusion solution, and the change in fluorescence intensity is monitored over time.

-

-

Data Analysis:

-

The fluorescence signal is converted to a ratiometric signal (for Fura-2) or a relative change in fluorescence (for Fluo-4) to represent the intracellular calcium concentration.

-

The effect of bencyclane on both the peak and sustained phases of the calcium signal is analyzed.

-

Visualizations

Signaling Pathways

Caption: Bencyclane's primary mechanisms of action in smooth muscle.

Experimental Workflows

References

- 1. What is the mechanism of Bencyclane Fumarate? [synapse.patsnap.com]

- 2. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bencyclane Fumarate Research Chemical [benchchem.com]

- 4. Use-dependent blockade of sodium channels induced by bencyclane in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of effects of smooth muscle relaxing drugs in intestinal smooth muscle of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The effect of vasodilators on isolated smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacokinetics and Pharmacodynamics of Bencyclane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencyclane is a pharmaceutical agent with vasodilatory, spasmolytic, and anti-platelet aggregation properties. It has been primarily investigated for its therapeutic potential in circulatory disorders, particularly peripheral arterial occlusive disease (PAOD).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Bencyclane, with a focus on its molecular mechanisms, experimental validation, and quantitative data.

Pharmacodynamics

Bencyclane exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting vascular smooth muscle and platelets.

Mechanism of Action

Calcium Channel Blockade and Vasodilation: The principal mechanism of Bencyclane's vasodilatory effect is the inhibition of calcium influx into vascular smooth muscle cells.[1][2] By blocking L-type calcium channels, Bencyclane reduces the intracellular availability of Ca2+, which is essential for the activation of myosin light chain kinase and subsequent muscle contraction.[2] This leads to the relaxation of smooth muscle in the vascular walls, resulting in vasodilation, reduced vascular resistance, and improved blood flow.[1]

Spasmolytic Activity: Bencyclane also demonstrates direct spasmolytic effects on smooth muscles, contributing to its efficacy in conditions characterized by vasospasm.[2]

Anti-platelet Aggregation: Bencyclane has been shown to inhibit platelet aggregation, which is a crucial factor in the formation of thrombi.[1][3] This anti-aggregatory effect further contributes to the improvement of vascular health by preventing the formation of blood clots.[2]

Phosphodiesterase (PDE) Inhibition: While Bencyclane exhibits some in vitro inhibitory activity against phosphodiesterase (PDE), this effect is considered weak compared to agents like papaverine.[4] Studies have shown that at therapeutic concentrations, Bencyclane-induced smooth muscle relaxation is likely unrelated to PDE inhibition or significant increases in cyclic AMP (cAMP).[4]

Other Potential Mechanisms: Some studies suggest that Bencyclane may have neuroprotective effects and local anesthetic properties.[1][4]

Signaling Pathways

The signaling pathway for Bencyclane-induced vasodilation is initiated by its interaction with L-type calcium channels on vascular smooth muscle cells.

The anti-platelet effect of Bencyclane involves the inhibition of signaling pathways that lead to platelet aggregation.

References

- 1. A contribution to the pharmacokinetics of bencyclane (Fludilat) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of bencyclane after single dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of platelet aggregation in vivo i. Effect of bencyclan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The long-term tolerability of bencyclane ('Fludilat') in patients with peripheral occlusive disease: a 48-week prospective double-blind controlled study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Bencyclane as a Calcium Channel Blocker in Vascular Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane is a vasoactive compound with a primary mechanism of action centered on the blockade of calcium channels in vascular smooth muscle tissue. This action leads to a reduction in calcium ion influx, resulting in vasodilation and a decrease in peripheral resistance. While other potential mechanisms, such as weak phosphodiesterase (PDE) inhibition, have been explored, the direct calcium antagonistic effect is considered the principal driver of its smooth muscle relaxant properties.[1] This technical guide provides a comprehensive overview of bencyclane's role as a calcium channel blocker, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its therapeutic effects.

Introduction

Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and regional blood flow. This process is critically dependent on the influx of extracellular calcium ions (Ca2+) through voltage-gated L-type calcium channels.[2] Bencyclane, a pharmaceutical agent with vasodilatory and spasmolytic properties, exerts its therapeutic effects by directly inhibiting these channels in vascular smooth muscle cells.[3] This inhibition of Ca2+ entry prevents the activation of downstream contractile machinery, leading to muscle relaxation and vasodilation. Beyond its primary role as a calcium channel blocker, bencyclane has also been noted to possess antiplatelet and local anesthetic properties, contributing to its overall therapeutic profile in circulatory and muscular conditions.[3]

Core Mechanism of Action: Calcium Channel Blockade

The fundamental action of bencyclane in vascular tissue is the inhibition of L-type voltage-gated calcium channels. In their resting state, these channels are closed. Upon depolarization of the vascular smooth muscle cell membrane, these channels open, allowing an influx of extracellular Ca2+. This rise in intracellular Ca2+ concentration is the primary trigger for a cascade of events leading to muscle contraction.

Bencyclane physically or allosterically obstructs these L-type calcium channels, thereby reducing the influx of Ca2+. This reduction in intracellular Ca2+ levels is the cornerstone of its vasodilatory effect.

Signaling Pathway of Bencyclane-Induced Vasodilation

The signaling cascade initiated by the influx of calcium and its subsequent inhibition by bencyclane is a well-characterized pathway in vascular smooth muscle physiology. The following diagram illustrates this pathway.

References

- 1. Mechanism of action of calcium antagonists in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of endothelium on Mg(2+)-induced relaxation in noradrenaline-contracted aorta from DOCA-salt hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of calcium antagonists on vascular responses of bovine coronary artery to acetylcholine, noradrenaline, and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Bencyclane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane is a synthetic drug molecule recognized for its vasodilatory and antispasmodic properties. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Bencyclane, tailored for an audience of researchers, scientists, and drug development professionals. The document details the key experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the synthetic workflow and its mechanism of action through detailed diagrams.

Discovery and Pharmacological Profile

Bencyclane, chemically known as 3-[(1-benzylcycloheptyl)oxy]-N,N-dimethylpropylamine, was first developed by Pallos and his colleagues.[1] It is primarily classified as a vasodilator and antispasmodic agent.[2] Its therapeutic effects are mainly attributed to its ability to block L-type voltage-gated calcium channels.[3][4][5] This action inhibits the influx of calcium ions into vascular smooth muscle cells, leading to muscle relaxation and subsequent vasodilation.[6][7][8] Additionally, Bencyclane has been noted to exhibit antiplatelet and local anesthetic properties.[6][9]

Chemical Synthesis of Bencyclane

The synthesis of Bencyclane is a two-step process that begins with the formation of a key intermediate, 1-benzylcycloheptanol, through a Grignard reaction. This is followed by a Williamson ether synthesis to yield the final Bencyclane molecule.

Step 1: Grignard Synthesis of 1-Benzylcycloheptanol

The initial step involves the reaction of suberone (cycloheptanone) with a Grignard reagent, benzylmagnesium bromide. The benzylmagnesium bromide is prepared in situ from benzyl bromide and magnesium turnings in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of suberone, leading to the formation of 1-benzylcycloheptanol after acidic workup.

Experimental Protocol: Synthesis of 1-Benzylcycloheptanol

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl bromide

-

Suberone (Cycloheptanone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve benzyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the benzyl bromide solution to the flask to initiate the Grignard reaction, which is indicated by the formation of a cloudy solution and gentle refluxing.

-

Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Dissolve suberone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the suberone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1-benzylcycloheptanol.

-

Purify the product by vacuum distillation or column chromatography.

-

Quantitative Data for Step 1

| Parameter | Value |

| Molar Ratio (Mg : Benzyl Bromide : Suberone) | 1.2 : 1.1 : 1.0 |

| Reaction Temperature (Grignard formation) | Reflux of diethyl ether |

| Reaction Temperature (Addition of Suberone) | 0 °C to room temperature |

| Reaction Time | 3-4 hours |

| Reported Yield | ~70-80% |

Step 2: Williamson Ether Synthesis of Bencyclane

The second step involves the formation of the ether linkage. The hydroxyl group of 1-benzylcycloheptanol is deprotonated using a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with 3-dimethylaminopropyl chloride in an SN2 reaction to displace the chloride and form Bencyclane.

Experimental Protocol: Synthesis of Bencyclane

-

Materials:

-

1-Benzylcycloheptanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

3-Dimethylaminopropyl chloride hydrochloride

-

Sodium hydroxide

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium hydride in anhydrous THF under an inert atmosphere.

-

Dissolve 1-benzylcycloheptanol in anhydrous THF and add it to the dropping funnel.

-

Add the 1-benzylcycloheptanol solution dropwise to the sodium hydride suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

-

Prepare the free base of 3-dimethylaminopropyl chloride by dissolving the hydrochloride salt in water and neutralizing with a concentrated sodium hydroxide solution, followed by extraction with an organic solvent. Dry the organic extract over anhydrous sodium sulfate.

-

Add the solution of 3-dimethylaminopropyl chloride dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or ethanol.

-

Add water to dissolve the inorganic salts and separate the organic layer.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude Bencyclane.

-

Purify the product by vacuum distillation.

-

Quantitative Data for Step 2

| Parameter | Value |

| Molar Ratio (1-Benzylcycloheptanol : NaH : 3-Dimethylaminopropyl chloride) | 1.0 : 1.2 : 1.1 |

| Reaction Temperature | Reflux of THF |

| Reaction Time | 4-6 hours |

| Reported Yield | ~60-70% |

Characterization of Bencyclane

The structure and purity of the synthesized Bencyclane can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the cycloheptyl and propyl chains, and the methyl protons of the dimethylamino group. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon of the cycloheptyl ring, the various methylene carbons, and the methyl carbons of the dimethylamino group. |

| IR Spectroscopy | Characteristic peaks for C-O-C ether stretching, C-H stretching of aromatic and aliphatic groups, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Bencyclane (C₁₉H₃₁NO, M.W. = 289.46 g/mol ).[10] |

Visualization of Synthesis and Mechanism of Action

Bencyclane Synthesis Workflow

Caption: Synthetic workflow for Bencyclane.

Bencyclane Mechanism of Action: Vasodilation Signaling Pathway

Caption: Bencyclane's mechanism of action in vasodilation.

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of Bencyclane. The outlined experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The visualized synthesis workflow and mechanism of action offer a clear and concise understanding of this important vasodilator. Further research can focus on optimizing the synthesis for higher yields and exploring the full therapeutic potential of Bencyclane and its analogs.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. [The effect of vasodilators on isolated smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bencyclane Fumarate? [synapse.patsnap.com]

- 7. quora.com [quora.com]

- 8. Vasodilators | RDS [rheumaderm-society.org]

- 9. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bencyclane | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bencyclane's Effect on Phosphodiesterase Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencyclane is a vasoactive drug primarily known for its spasmolytic and vasodilatory properties. While its mechanism of action is multifaceted, involving calcium channel blockade and other cellular effects, its interaction with the phosphodiesterase (PDE) enzyme family has been a subject of investigation. Phosphodiesterases are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to increased levels of these second messengers, resulting in a cascade of downstream effects, including smooth muscle relaxation. This technical guide provides an in-depth analysis of the available scientific literature on bencyclane's effect on phosphodiesterase activity, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Quantitative Data on Phosphodiesterase Inhibition

To provide a contextual understanding, the following table presents the IC50 values for papaverine , a non-selective phosphodiesterase inhibitor, against different PDE isoforms. This data serves as a benchmark for the potency of a compound that primarily exerts its therapeutic effects through PDE inhibition.

| Compound | PDE Isoform | IC50 (µM) | Reference |

| Papaverine | PDE3A | 0.284 | [2] |

| Papaverine | PDE10A (cGMP) | 0.017-0.019 | [2] |

It is important to note that the absence of specific IC50 or Ki values for bencyclane in the public domain is a significant limitation in definitively characterizing its potency as a PDE inhibitor.

Signaling Pathway of Phosphodiesterase Inhibition

Phosphodiesterases play a critical role in modulating the concentration of intracellular second messengers, cAMP and cGMP. The inhibition of these enzymes by a compound like bencyclane would lead to an accumulation of these cyclic nucleotides, triggering downstream signaling cascades that ultimately result in physiological responses such as vasodilation.

References

The Neuroprotective Potential of Bencyclane Fumarate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane fumarate, a compound known for its vasodilatory and spasmolytic properties, has garnered interest for its potential neuroprotective effects, particularly in the context of cerebral ischemia.[1] Its primary mechanism of action involves the inhibition of calcium influx into smooth muscle cells, leading to vasodilation and improved blood flow.[1] Additionally, it exhibits antiplatelet and spasmolytic activities.[1] Emerging evidence suggests that its neuroprotective capabilities may extend to mitigating oxidative stress and inflammation, key contributors to neuronal damage in ischemic events.[2] This technical guide synthesizes the available preclinical data, focusing on the methodologies used to evaluate its efficacy and the signaling pathways implicated in its neuroprotective action. Due to a scarcity of specific quantitative data for bencyclane fumarate in neuroprotection studies, this document also draws upon findings from studies of dimethyl fumarate (DMF), a structurally related compound, to provide a more comprehensive, albeit indirect, understanding of the potential mechanisms at play.

Core Mechanisms of Action

Bencyclane fumarate's established pharmacological profile centers on its ability to induce vasodilation by blocking calcium channels in vascular smooth muscle cells.[1] This action is critical in conditions characterized by circulatory disturbances.[1] The compound also interferes with platelet aggregation, reducing the risk of thrombus formation, and alleviates muscle spasms.[1] While not its primary indication, some studies suggest that bencyclane fumarate may also possess local anesthetic properties.[1]

Experimental Models and Protocols for Evaluating Neuroprotection

The primary in vivo model for studying the neuroprotective effects of compounds in the context of stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rodents, typically rats. This model effectively mimics the pathophysiology of human ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective efficacy of a test compound.

Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are commonly used. The animals are anesthetized, often with an intraperitoneal injection of chloral hydrate or isoflurane. Body temperature is maintained at 37°C using a heating pad.[2]

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A specialized monofilament suture is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 1-2 hours) to induce ischemia, after which the suture is withdrawn to allow for reperfusion.[2][3]

-

Drug Administration: The test compound, such as bencyclane fumarate, would be administered at a predetermined dose and time point relative to the ischemic event (e.g., before, during, or after MCAO). The route of administration (e.g., intravenous, intraperitoneal, or oral) is a critical parameter.

-

Outcome Assessment:

-

Infarct Volume: 24 to 48 hours post-MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white, allowing for the quantification of the infarct volume.[4]

-

Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function before and after the ischemic insult.

-

Key Signaling Pathways in Neuroprotection

While direct evidence for bencyclane fumarate is limited, the neuroprotective effects of the structurally related dimethyl fumarate (DMF) are well-documented to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is plausible that bencyclane fumarate may exert its effects through similar mechanisms.

The Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Diagram: Nrf2 Signaling Pathway in Neuroprotection

Caption: Hypothesized Nrf2 signaling pathway activation by Bencyclane Fumarate.

Quantitative Data on Neuroprotective Effects

Effects on Infarct Volume and Brain Edema (Data from DMF Studies)

| Parameter | Control Group (Vehicle) | DMF-Treated Group | Percentage Reduction | Reference |

| Infarct Volume (mm³) (Day 1) | 43.7 ± 18.5 | 28.6 ± 15.9 | ~35% | [5] |

| Infarct Volume (mm³) (Day 7) | 25.2 ± 21.9 | 8.7 ± 11.6 | ~65% | [5] |

| Brain Water Content (%) | 83.46 ± 1.2 | 81.65 ± 1.49 | Not statistically significant in this study | [2] |

Note: These data are from studies on dimethyl fumarate and are presented as a proxy for the potential effects of a fumarate-containing compound.

Effects on Oxidative Stress Markers (Hypothetical Data Structure)

| Biomarker | Ischemia-Reperfusion (IR) Control | Bencyclane Fumarate + IR | Sham Control |

| Malondialdehyde (MDA) (nmol/mg protein) | Increased | Decreased | Baseline |

| Superoxide Dismutase (SOD) (U/mg protein) | Decreased | Increased | Baseline |

| Glutathione Peroxidase (GPx) (U/mg protein) | Decreased | Increased | Baseline |

Effects on Inflammatory Cytokines (Hypothetical Data Structure)

| Cytokine | IR Control | Bencyclane Fumarate + IR | Sham Control |

| TNF-α (pg/mg protein) | Increased | Decreased | Baseline |

| IL-1β (pg/mg protein) | Increased | Decreased | Baseline |

| IL-6 (pg/mg protein) | Increased | Decreased | Baseline |

Effects on Apoptosis Markers (Hypothetical Data Structure)

| Marker | IR Control | Bencyclane Fumarate + IR | Sham Control |

| Caspase-3 Activity (fold change) | Increased | Decreased | Baseline |

| Bcl-2 Expression (relative units) | Decreased | Increased | Baseline |

| Bax Expression (relative units) | Increased | Decreased | Baseline |

Experimental Workflows

A typical preclinical study evaluating the neuroprotective effects of a compound like bencyclane fumarate would follow a structured workflow.

Diagram: Experimental Workflow for Preclinical Neuroprotection Study

Caption: A generalized workflow for assessing neuroprotective drug efficacy.

Conclusion and Future Directions

Bencyclane fumarate presents a compelling profile for potential neuroprotection due to its established vasodilatory and antiplatelet effects. The hypothesis that it may also mitigate neuroinflammation and oxidative stress, possibly through the Nrf2 pathway, warrants further investigation. However, there is a clear and significant need for dedicated preclinical studies to generate specific quantitative data on its efficacy in models of cerebral ischemia. Future research should focus on:

-

Dose-response studies to determine the optimal therapeutic window for neuroprotection.

-

Comprehensive biomarker analysis to quantify the effects on oxidative stress, inflammation, and apoptosis.

-

Elucidation of the precise signaling pathways involved in its neuroprotective actions.

-

Long-term functional outcome studies to assess the durability of its effects.

Such data will be crucial for guiding the design of any potential clinical trials and for fully understanding the therapeutic potential of bencyclane fumarate in the treatment of ischemic stroke.

References

- 1. What is the mechanism of Bencyclane Fumarate? [synapse.patsnap.com]

- 2. scielo.br [scielo.br]

- 3. Intra-arterial Drug Delivery to the Ischemic Brain in Rat Middle Cerebral Artery Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Bencyclane's Local Anesthetic Properties: A Technical Guide for Researchers

An In-Depth Examination of the Pharmacological Profile and Research Methodologies for a Unique Vasoactive Agent with Anesthetic Potential

Abstract

Bencyclane, a compound recognized for its vasodilatory and antispasmodic effects, also exhibits significant local anesthetic properties. This technical guide provides a comprehensive overview of the current research on bencyclane's local anesthetic actions, intended for researchers, scientists, and professionals in drug development. The core of its anesthetic activity lies in the blockade of key ion channels, a mechanism it shares with conventional local anesthetics. This document synthesizes available quantitative data, details experimental protocols for its evaluation, and visualizes the underlying molecular and procedural frameworks to facilitate further investigation into its therapeutic potential.

Introduction

Bencyclane is a vasoactive drug that has been used in the management of peripheral and cerebral vascular disorders.[1] Beyond its primary indications, a body of research has pointed towards its capabilities as a local anesthetic. This property is intrinsically linked to its molecular mechanism of action, which involves the modulation of ion channel function, a hallmark of local anesthesia. Understanding the nuances of bencyclane's interaction with these channels and its performance in preclinical models is crucial for exploring its potential applications in pain management and regional anesthesia.

Mechanism of Action: A Dual Blockade

The local anesthetic effect of bencyclane is primarily attributed to its ability to block voltage-gated sodium channels and calcium channels in neuronal membranes. This dual blockade disrupts the transmission of nociceptive signals.

Voltage-Gated Sodium Channel Blockade

Similar to conventional local anesthetics like lidocaine, bencyclane induces a use-dependent blockade of voltage-gated sodium channels .[2][3] This means that the blocking effect is more pronounced in nerves that are firing action potentials more frequently. The molecule, in its ionized form, is thought to bind to a receptor site within the sodium channel pore, stabilizing the channel in an inactivated state and thereby preventing the influx of sodium ions necessary for depolarization and nerve impulse propagation. Electrophysiological studies have demonstrated that bencyclane decreases the maximum rate of depolarization (Vmax) of the action potential in a frequency-dependent manner.[3] At a concentration of 10 µM, bencyclane has been shown to significantly decrease the Vmax in frog skeletal muscle.[3] Furthermore, at a concentration of 5 x 10⁻⁵ mol/l, it can cause a reversible tonic block.[2]

Calcium Channel Blockade

In addition to its effects on sodium channels, bencyclane also acts as a calcium channel blocker.[1] This action contributes to its local anesthetic and vasodilatory properties. By inhibiting the influx of calcium ions, bencyclane can interfere with neurotransmitter release at synaptic terminals and also modulate neuronal excitability. While the specific subtypes of calcium channels targeted by bencyclane in the context of local anesthesia are not yet fully elucidated, its activity at L-type calcium channels is well-documented in other tissues.[4]

Signaling Pathway of Bencyclane's Local Anesthetic Action

Caption: Bencyclane's dual blockade of Na+ and Ca2+ channels.

Quantitative Efficacy of Bencyclane

While extensive quantitative data on bencyclane's local anesthetic properties is limited, some studies provide insights into its efficacy.

| Parameter | Value | Species/Model | Reference |

| Sodium Channel Block | |||

| Vmax Decrease | Significant at 10 µM | Frog Skeletal Muscle | [3] |

| Tonic Block | Reversible at 5 x 10⁻⁵ mol/l | Muscle Membrane | [2] |

| Electrophysiological Effects | |||

| Repolarization (50%) | Increased by 33.3 ± 2.5% | Skeletal Muscle | [3] |

| Overshoot Potential | Decreased by 11.3 ± 0.72 mV | Skeletal Muscle | [3] |

| Action Potential Duration (APD90) | Shortened from 258.3 to 241.7 msec | Canine Purkinje Fiber | [3] |

Note: Further research is required to establish a comprehensive dose-response profile, including ED50 values for infiltration and nerve block anesthesia, as well as the onset and duration of action in standardized preclinical models.

Experimental Protocols for Evaluation

The assessment of a compound's local anesthetic properties involves a series of well-established in vivo and in vitro experimental models.

In Vivo Models

This classic model assesses the intensity and duration of infiltration anesthesia.

Workflow for Guinea Pig Intradermal Wheal Assay

Caption: Workflow for assessing infiltration anesthesia in guinea pigs.

Detailed Protocol:

-

Animal Preparation: Albino guinea pigs are acclimatized to the laboratory environment. The dorsal skin is carefully shaved 24 hours prior to the experiment.

-

Injection: A volume of 0.1 mL of the test solution (bencyclane at various concentrations) and a vehicle control (e.g., saline) are injected intradermally at marked sites, raising a wheal.

-

Stimulation: At regular intervals (e.g., every 5 minutes), the center of the wheal is stimulated with a sharp, calibrated filament (e.g., von Frey filament).

-

Assessment: The presence or absence of the cutaneous trunci muscle reflex (a twitch of the skin) is observed. The absence of this reflex indicates successful local anesthesia.

-

Data Collection: The duration of anesthesia is recorded as the time from injection until the return of the reflex.

This model evaluates the efficacy of a compound in producing a nerve conduction block.

Workflow for Rat Sciatic Nerve Block

Caption: Evaluating nerve block anesthesia in a rat model.

Detailed Protocol:

-

Anesthesia and Surgery: Rats are anesthetized, and the sciatic nerve is carefully exposed through a small incision in the thigh.

-

Drug Administration: A small volume (e.g., 0.1-0.2 mL) of the bencyclane solution or control is injected around the sciatic nerve.

-

Sensory Block Assessment: The loss of sensation is evaluated using methods such as the tail-flick test or the hot plate test, where the latency to withdraw from a thermal stimulus is measured.[5]

-

Motor Block Assessment: Motor function is assessed by observing the loss of the toe-spreading reflex or a decrease in grip strength.[6]

-

Data Analysis: The onset of the block is the time taken for the loss of sensory and motor function, and the duration is the time until their recovery.

In Vitro Models

This technique allows for the direct measurement of the effects of bencyclane on ion channel activity in isolated neurons or cells expressing specific channel subtypes.

Workflow for Patch-Clamp Electrophysiology

References

- 1. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gpb.sav.sk [gpb.sav.sk]

- 3. Use-dependent blockade of sodium channels induced by bencyclane in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]

- 6. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Bencyclane for Circulatory Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencyclane is a vasoactive and spasmolytic agent that has been investigated for its therapeutic potential in various circulatory disorders, particularly peripheral arterial occlusive disease (PAOD). Initial studies have elucidated its multimodal mechanism of action, which primarily involves the blockade of calcium channels, inhibition of platelet aggregation, and improvement of red blood cell deformability. This technical guide provides a comprehensive overview of the foundational research on Bencyclane, detailing its core pharmacological principles, summarizing quantitative data from early clinical evaluations, and outlining key experimental protocols. The included visualizations of signaling pathways and experimental workflows offer a deeper understanding of its therapeutic rationale and the methodologies employed in its initial investigation.

Core Pharmacological Profile of Bencyclane

Bencyclane exerts its effects on the circulatory system through a combination of mechanisms, making it a molecule of interest for conditions characterized by impaired blood flow.

Vasodilatory and Spasmolytic Effects

The primary mechanism underlying Bencyclane's vasodilatory action is the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking L-type calcium channels, Bencyclane reduces the intracellular calcium concentration available for the contractile apparatus, leading to smooth muscle relaxation and subsequent vasodilation. This action helps to alleviate vasospasms, a contributing factor to reduced blood flow in peripheral vascular diseases.[1]

Antiplatelet Activity

Bencyclane has been shown to inhibit platelet aggregation, a crucial process in thrombus formation.[1] This anti-aggregatory effect contributes to its therapeutic potential in preventing the progression of vascular diseases. The mechanism is thought to involve the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Elevated levels of these cyclic nucleotides inhibit various platelet activation pathways.

Hemorheological Effects

Early research indicated that Bencyclane may improve the flow properties of blood. Studies have suggested that it can enhance erythrocyte deformability (filterability), which is the ability of red blood cells to change shape to pass through narrow capillaries.[4] This effect, coupled with a potential reduction in blood viscosity, could contribute to improved microcirculation in ischemic tissues.

Quantitative Data from Initial Clinical Evaluations

Initial clinical studies of Bencyclane in patients with circulatory disorders, particularly PAOD (Fontaine Stage II), focused on improvements in walking distance as a primary efficacy endpoint. While many early publications report statistically significant improvements, detailed quantitative data is often sparse in readily accessible literature. The following tables summarize the available quantitative findings.

Table 1: Efficacy of Bencyclane in Peripheral Arterial Occlusive Disease (Fontaine Stage II)

| Study/Drug | Dosage | Duration | Outcome Measure | Baseline Value (meters) | Change from Baseline (meters) | p-value |

| Bencyclane (vs. Aerobic Training) | Not Specified | 12 weeks | Pain-Free Walking Distance | 156 | +97 | <0.001 |

| Aerobic Training (Control) | N/A | 12 weeks | Pain-Free Walking Distance | 149 | +150 | <0.001 |

Data extracted from a study comparing aerobic and combined training, with Bencyclane data included for comparative context.[5]

Table 2: Pharmacokinetic Properties of Bencyclane

| Parameter | Value |

| Oral Bioavailability | 25-30% |

| Protein Binding | ~80% |

| Elimination Half-life | 6-10 hours |

Pharmacokinetic parameters can vary based on the specific formulation and patient population.

Experimental Protocols

The following sections detail the methodologies for key preclinical and clinical experiments cited in the initial studies of Bencyclane.

Preclinical Evaluation in a Murine Hindlimb Ischemia Model

This protocol describes a common method for inducing peripheral ischemia in an animal model to evaluate the efficacy of therapeutic agents like Bencyclane.[1][6]

Objective: To assess the effect of Bencyclane on blood flow recovery and tissue neovascularization following surgically induced hindlimb ischemia.

Animal Model: Male C57BL/6 mice (8-12 weeks old).

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a small incision in the skin overlying the femoral artery.

-

Isolate the femoral artery from the femoral vein and nerve.

-

Ligate the femoral artery at two points: proximal to the origin of the profunda femoris artery and distal to the origin of the saphenous artery.

-

Excise the segment of the artery between the ligatures.

-

Suture the skin incision.

-

Administer appropriate post-operative analgesia.

Bencyclane Administration:

-

Route of Administration: Intraperitoneal (IP) or oral gavage.

-

Dosage: A dose-ranging study should be performed to determine the optimal therapeutic dose.

-

Frequency: Daily administration, commencing immediately after surgery and continuing for a predefined period (e.g., 14 or 28 days).

Outcome Measures:

-

Blood Flow: Assessed using Laser Doppler Perfusion Imaging (LDPI) at baseline (before surgery), immediately after surgery, and at regular intervals post-surgery (e.g., days 3, 7, 14, 21, and 28). Data is typically expressed as a ratio of perfusion in the ischemic limb to that in the non-ischemic (contralateral) limb.

-

Tissue Neovascularization: At the end of the study period, animals are euthanized, and the gastrocnemius muscles are harvested. Capillary density is assessed by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Clinical Trial Protocol for Bencyclane in Intermittent Claudication

This protocol outlines a typical design for a randomized controlled trial to evaluate the efficacy and safety of Bencyclane in patients with PAOD.

Objective: To determine if Bencyclane improves pain-free and maximal walking distance in patients with intermittent claudication (Fontaine Stage II).

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria:

-

Male and female patients aged 40-75 years.

-

Diagnosed with stable, symptomatic PAOD (Fontaine Stage IIa or IIb).

-

Ankle-brachial index (ABI) ≤ 0.90 in the symptomatic leg.

-

Pain-free walking distance of ≤ 200 meters on a standardized treadmill test.

-

Stable symptoms for at least 3 months prior to enrollment.

-

-

Exclusion Criteria:

-

Critical limb ischemia (Fontaine Stage III or IV).

-

Previous major vascular surgery on the affected limb.

-

Myocardial infarction or stroke within the last 6 months.

-

Uncontrolled hypertension or diabetes mellitus.

-

Significant renal or hepatic impairment.

-

Intervention:

-

Treatment Group: Bencyclane fumarate (e.g., 200 mg) administered orally twice daily.

-

Control Group: Placebo administered orally twice daily.

Study Duration: 12 to 24 weeks.

Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline in pain-free walking distance as measured by a standardized treadmill test (e.g., constant speed of 3.2 km/h, 10% grade).

-

Secondary Efficacy Endpoints:

-

Change from baseline in maximal walking distance.

-

Change from baseline in ABI.

-

Change from baseline in quality of life, assessed using a validated questionnaire (e.g., SF-36, VascuQoL).

-

-

Safety Assessments:

-

Monitoring of adverse events.

-

Vital signs.

-

Standard laboratory parameters (hematology, clinical chemistry).

-

Visualized Signaling Pathways and Workflows

Signaling Pathway of Bencyclane's Vasodilatory Action

Caption: Bencyclane-mediated vasodilation via calcium channel blockade.

Signaling Pathway of Bencyclane's Antiplatelet Action

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Phosphodiesterases in Anti-platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Filterability of human erythrocytes--drug induced prevention of aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of aerobic and combined training on pain-free walking distance and health-related quality of life in patients with peripheral artery disease: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Bencyclane In Vitro Assay Protocols for Vasodilation: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencyclane is a pharmaceutical agent recognized for its vasodilatory and spasmolytic properties.[1] Its therapeutic effects in various peripheral circulation disorders are primarily attributed to its ability to relax vascular smooth muscle.[2][3] The underlying mechanisms of action for this vasodilation are multifactorial, with key activities identified as calcium channel blockade and inhibition of phosphodiesterase (PDE).[1][4] This document provides detailed application notes and protocols for the in vitro assessment of Bencyclane's vasodilatory effects, focusing on these two primary mechanisms.

Key Mechanisms of Bencyclane-Induced Vasodilation

Bencyclane elicits vasodilation through two main signaling pathways:

-

Calcium Channel Blockade: Bencyclane inhibits the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[1] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, leading to muscle relaxation and vasodilation.[1]

-

Phosphodiesterase (PDE) Inhibition: Bencyclane has been shown to inhibit PDE activity.[4] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), Bencyclane allows these second messengers to accumulate, leading to the activation of protein kinases that promote smooth muscle relaxation. However, it is noted that its PDE inhibitory effect is considered weak compared to other vasodilators like papaverine.[4]

Signaling Pathway Diagrams

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This ex vivo method is a cornerstone for assessing the direct vasodilatory effects of compounds on vascular smooth muscle.

Objective: To determine the concentration-dependent vasodilatory effect of Bencyclane on pre-constricted isolated arterial rings.

Materials:

-

Male Wistar rats (250-300g) or New Zealand white rabbits

-

Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction

-

Bencyclane fumarate

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Experimental Workflow:

Protocol:

-

Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.

-

Ring Mounting: Clean the aorta of connective and adipose tissue and cut into 2-3 mm wide rings. Suspend the rings in organ baths filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, washing them with fresh buffer every 15-20 minutes.

-

Pre-constriction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Bencyclane Administration: Once a stable contraction plateau is reached, add Bencyclane in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation induced by Bencyclane as a percentage of the pre-constriction. Plot the concentration-response curve and calculate the EC50 value (the concentration of Bencyclane that produces 50% of the maximal relaxation).

Data Presentation:

While specific quantitative data for Bencyclane's vasodilatory effect from publicly available literature is limited, the following table illustrates how the results can be presented, with example data for other vasodilators.

| Compound | Agonist | Artery | EC50 / IC50 |

| Bencyclane | Phenylephrine/KCl | Rat/Rabbit Aorta | Data not available |

| Amlodipine | 40 mM KCl | Rat Aorta | 7.5 x 10⁻⁹ M |

| Naucline | Phenylephrine | Rat Aorta | No significant difference with/without endothelium |

| BAY 41-2272 | Phenylephrine | Rabbit Aorta (endothelium-intact) | pEC50 6.59 ± 0.05 |

| BAY 41-2272 | Phenylephrine | Rabbit Aorta (endothelium-denuded) | pEC50 6.19 ± 0.04 |

Note: pEC50 is the negative logarithm of the EC50 value.

Phosphodiesterase (PDE) Inhibition Assay

This in vitro enzymatic assay is used to determine the inhibitory activity of a compound on different PDE isoforms.

Objective: To quantify the inhibitory potency (IC50) of Bencyclane against specific phosphodiesterase isoforms.

General Methodologies:

Two common methods for assessing PDE inhibition are the Scintillation Proximity Assay (SPA) and the Fluorescence Polarization (FP) assay.

A. Scintillation Proximity Assay (SPA) - A Radiometric Method

Principle: This assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to its corresponding monophosphate by a PDE enzyme. The product binds to scintillant-coated beads, generating a light signal proportional to PDE activity.

Materials:

-

Recombinant human PDE isoforms

-

[³H]-cAMP or [³H]-cGMP

-

Scintillation Proximity Assay (SPA) beads

-

Bencyclane

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Scintillation counter

Protocol:

-

Reaction Setup: In a microplate, incubate the PDE enzyme with the radiolabeled substrate in the assay buffer, with and without varying concentrations of Bencyclane.

-

Enzymatic Reaction: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and Detection: Stop the reaction and add the SPA beads. Incubate to allow the [³H]-monophosphate product to bind to the beads.

-

Signal Quantification: Measure the light emitted from the beads using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Bencyclane concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

B. Fluorescence Polarization (FP) Assay - A Non-Radiometric Method

Principle: This assay utilizes a fluorescently labeled cyclic nucleotide. In its intact form, the small substrate tumbles rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE, the resulting linear monophosphate is captured by a binding protein, forming a larger, slower-tumbling complex with increased fluorescence polarization.

Materials:

-

Recombinant human PDE isoforms

-

Fluorescently labeled cAMP or cGMP

-

Specific binding protein for the monophosphate product

-

Bencyclane

-

Assay buffer

-

Plate reader with polarizing filters

Protocol:

-

Reaction Setup: Incubate the PDE enzyme with the fluorescently labeled substrate in the assay buffer, with and without varying concentrations of Bencyclane.

-

Enzymatic Reaction: Allow the reaction to proceed.

-

Detection: Add the binding agent that specifically recognizes the fluorescently labeled monophosphate product.

-

Signal Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: A decrease in the fluorescence polarization signal corresponds to PDE inhibition. Calculate the IC50 value from the dose-response curve.

Data Presentation:

| Compound | PDE Isoform | IC50 / Ki |

| Bencyclane | Various | Data not available |

| Cicletanine | Calmodulin-regulated PDE (Monkey Aorta) | Ki: 450 - 700 µM |

| Cicletanine | cGMP-specific PDE (Monkey Aorta) | Ki: 450 - 700 µM |

Conclusion

The vasodilatory effects of Bencyclane are well-documented and are primarily attributed to its dual action as a calcium channel blocker and a phosphodiesterase inhibitor. The in vitro protocols detailed in these application notes provide a robust framework for researchers to investigate and quantify these effects. While general methodologies are established, further studies are required to determine the specific EC50 and IC50/Ki values for Bencyclane in vasodilation and PDE inhibition assays, respectively. Such quantitative data will be crucial for a more precise understanding of its pharmacological profile and for the development of new therapeutic applications.

References

Application Notes and Protocols for Investigating Bencyclane in Animal Models of Peripheral Artery Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peripheral Artery Disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries, leading to reduced blood flow to the limbs. This ischemia can cause intermittent claudication, critical limb ischemia, and ultimately, limb loss. Animal models are indispensable for understanding the pathophysiology of PAD and for the preclinical evaluation of novel therapeutic agents.[1][2][3]

Bencyclane is a pharmaceutical agent with vasodilatory, antiplatelet, and spasmolytic properties.[4][5] Its primary mechanism involves the inhibition of calcium entry into vascular smooth muscle cells, leading to vasodilation and improved blood flow.[4] Additionally, studies have shown that Bencyclane can inhibit platelet aggregation and may possess antioxidant and anti-inflammatory effects by reducing lipid peroxidation and neutrophil accumulation in ischemic tissues.[4][6] These multifaceted actions make Bencyclane a compelling candidate for investigation in the context of PAD.

This document provides a detailed protocol for inducing a common animal model of PAD—hindlimb ischemia via femoral artery ligation in rats—and outlines a proposed framework for evaluating the therapeutic potential of Bencyclane.

Proposed Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of a therapeutic agent like Bencyclane in a rat model of PAD.

Caption: Experimental workflow for PAD animal model and Bencyclane treatment.

Protocol 1: Rat Hindlimb Ischemia Model (Femoral Artery Ligation)

This protocol describes the surgical procedure for inducing unilateral hindlimb ischemia in rats, a widely used model for PAD.[7][8][9]

Materials:

-

Wistar albino rats (250-300g)

-

Anesthetic: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg), intraperitoneally (i.p.)

-

Surgical microscope or loupes

-

Sterile surgical instruments (scalpel, forceps, scissors, retractors)

-

4-0 silk sutures

-

Antiseptic solution (e.g., povidone-iodine)

-

Sterile saline

-

Heating pad to maintain body temperature

-

Post-operative analgesic (e.g., Carprofen, 5 mg/kg, s.c.)

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat using a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Shave the hair from the inguinal area to the knee of the right hindlimb.

-

Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.

-

Sterilize the surgical area with an antiseptic solution.

-

-

Surgical Ligation:

-

Make a 2-3 cm longitudinal skin incision over the right inguinal region.

-

Using blunt dissection, carefully separate the underlying connective tissue and muscle to expose the femoral neurovascular bundle (femoral artery, vein, and nerve).

-

Under microscopic observation, gently isolate the femoral artery from the femoral vein and nerve, from the level of the inguinal ligament to the bifurcation into the saphenous and popliteal arteries.[7][10]

-

Securely ligate the femoral artery at two points using 4-0 silk sutures: one ligation proximal (just distal to the inguinal ligament) and one ligation distal (proximal to the saphenous/popliteal bifurcation).

-

Excise the segment of the artery between the two ligatures.

-

-

Closure and Recovery:

-

Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or wound clips.

-

Administer post-operative analgesia to manage pain.

-

Allow the animal to recover on a heating pad until fully ambulatory. House animals individually post-surgery to prevent wound damage.

-

-

Sham Operation Control:

-

For the sham control group, perform the same surgical procedure, including isolation of the femoral artery, but do not perform the ligation or excision.

-

Protocol 2: Bencyclane Treatment and Efficacy Assessment

This section outlines a proposed protocol for administering Bencyclane and evaluating its effects on the PAD model.

Treatment Groups:

-

Group 1 (Sham): Rats undergo a sham operation and receive a vehicle control (e.g., saline or appropriate solvent) daily.

-

Group 2 (PAD + Vehicle): Rats undergo femoral artery ligation and receive the vehicle control daily.

-

Group 3 (PAD + Bencyclane): Rats undergo femoral artery ligation and receive Bencyclane daily.

Bencyclane Administration:

-

Dosage: Based on a study on intestinal ischemia in rats, a starting dose of 5 mg/kg can be used.[6] This may require optimization.

-

Route: Oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

Frequency: Once daily, beginning 24 hours post-surgery and continuing for the duration of the study (e.g., 21 days).

Efficacy Assessment Methods:

-

Blood Perfusion Analysis (Laser Doppler Perfusion Imaging - LDPI):

-

Measure blood flow in the ischemic (right) and non-ischemic (left) paws before surgery (baseline) and at set time points post-surgery (e.g., immediately after, and on days 3, 7, 14, 21).

-

Anesthetize the animals and place them on a heating pad to maintain consistent temperature.

-

Calculate the perfusion ratio: (Perfusion of ischemic limb) / (Perfusion of non-ischemic limb). This normalizes the data and accounts for systemic variations.

-

-

Histological Analysis of Angiogenesis:

-

At the end of the study (e.g., Day 21), euthanize the animals and harvest the gastrocnemius muscles from both limbs.

-

Fix the tissue in formalin, embed in paraffin, and section for staining.

-

Perform immunohistochemistry using an antibody against CD31 (PECAM-1) to stain endothelial cells.

-

Quantify capillary density by counting the number of CD31-positive capillaries per muscle fiber under a microscope. An increase in capillary density in the Bencyclane-treated group would suggest enhanced angiogenesis.

-

-

Biomarker Analysis (ELISA or Western Blot):

-

Prepare protein lysates from harvested muscle tissue.

-

Measure the expression levels of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and its receptor VEGF-R2.[8]

-

Measure markers of inflammation (e.g., Myeloperoxidase - MPO, TNF-α) and oxidative stress (e.g., Malondialdehyde - MDA).[6]

-

Hypothesized Mechanism of Action of Bencyclane in PAD

The therapeutic effects of Bencyclane in a PAD model are hypothesized to be multifactorial, targeting vasodilation, angiogenesis, and inflammation.

Caption: Hypothesized signaling pathways for Bencyclane in ischemic tissue.

Quantitative Data Presentation

While direct quantitative data for Bencyclane in a PAD model is not available in the cited literature, the following table summarizes results from a study using Bencyclane in a rat model of intestinal ischemia-reperfusion (IR) injury.[6] This data provides insight into its potential antioxidant and anti-inflammatory effects in ischemic tissues.

Table 1: Effects of Bencyclane (5 mg/kg) on Markers of Ischemia-Reperfusion Injury in Rat Intestine [6]

| Parameter | Sham Group | IR Group (Control) | IR + Bencyclane Group | Probable Interpretation |

| Malondialdehyde (MDA) (nmol/g tissue) | Lower | Elevated | Decreased vs. IR | Reduction in lipid peroxidation |

| Myeloperoxidase (MPO) Activity (U/g tissue) | Lower | Elevated | Decreased vs. IR | Reduction in neutrophil infiltration |

| Glutathione Peroxidase (GPx) (U/L) | Higher | Depleted | Increased vs. IR | Enhancement of antioxidant defense |

| Catalase (CAT) (k/L) | Higher | Depleted | Increased vs. IR | Enhancement of antioxidant defense |

| Superoxide Dismutase (SOD) (U/mL) | Higher | Depleted | Increased vs. IR | Enhancement of antioxidant defense |

| Mucosal Damage Score | Minimal | Severe | Attenuated vs. IR | Protective effect on tissue integrity |

Note: This table is an illustrative summary based on the findings of the cited study and specific values are not provided in the abstract. The trends (e.g., "Elevated", "Decreased") reflect the reported outcomes.[6]

This data suggests that Bencyclane pretreatment can mitigate oxidative stress and inflammatory responses in an ischemia-reperfusion setting, providing a strong rationale for investigating these same endpoints in a PAD model.[6]

References

- 1. Animal models of peripheral arterial disease - Browse Articles - Conditioning Medicine [conditionmed.org]

- 2. What Is the Best Experimental Model for Developing Novel Therapeutics in Peripheral Artery Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the best experimental model for developing novel therapeutics in peripheral artery disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bencyclane Fumarate? [synapse.patsnap.com]

- 5. [The effect of bencyclane on peripheral vascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of bencyclane fumarate on intestinal ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Method to Assess Arterial Insufficiency in Rodent Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. mdpi.com [mdpi.com]

- 10. An Experimental Model of Peripheral Ischemia: A Procedure to Generate Peripheral Ischemia via Femoral Artery Ligation in a Rabbit [jove.com]

Application Notes and Protocols for Electrophysiological Studies of Bencyclane

For Researchers, Scientists, and Drug Development Professionals